molecular formula C19H19N3O2S B3043448 4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine CAS No. 869652-38-0

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine

Cat. No.: B3043448
CAS No.: 869652-38-0
M. Wt: 353.4 g/mol
InChI Key: NZRFMXYVJFBNEM-UHFFFAOYSA-N
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Description

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a benzylthio linkage to a benzamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethoxy-2-aminopyrimidine.

    Benzylation: The pyrimidine derivative is then subjected to benzylation using benzyl halides under basic conditions to form the benzylthio intermediate.

    Coupling Reaction: The benzylthio intermediate is coupled with a benzamine derivative through a nucleophilic substitution reaction, often facilitated by a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogenating agents, nucleophiles, or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as an inhibitor or modulator of specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]aniline
  • **4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]phenol

Uniqueness

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine is unique due to its specific substitution pattern and the presence of both pyrimidine and benzylthio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4,6-dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-23-16-12-17(24-2)22-19(21-16)18(13-6-4-3-5-7-13)25-15-10-8-14(20)9-11-15/h3-12,18H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRFMXYVJFBNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C(C2=CC=CC=C2)SC3=CC=C(C=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine
Reactant of Route 2
4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine
Reactant of Route 3
4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine
Reactant of Route 4
4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine
Reactant of Route 5
Reactant of Route 5
4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine
Reactant of Route 6
4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine

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